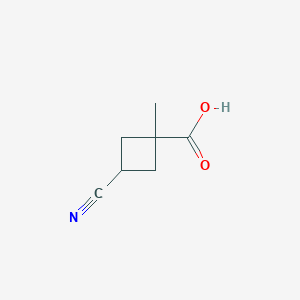

3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-cyano-1-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2138045-01-7 . It has a molecular weight of 139.15 and its IUPAC name is 3-cyano-1-methylcyclobutane-1-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for 3-cyano-1-methylcyclobutane-1-carboxylic acid were not found, it’s worth noting that similar compounds, such as 3-methylcyclobutanecarboxylic acid, have been used as reactants in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .Molecular Structure Analysis

The molecular structure of 3-cyano-1-methylcyclobutane-1-carboxylic acid can be represented by the InChI code: 1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

3-cyano-1-methylcyclobutane-1-carboxylic acid is a powder . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Physical-Chemical Properties

Research on cyclobutane derivatives, such as the synthesis and analysis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, reveals insights into their physical-chemical properties. For instance, while the pKa values of the carboxylic acid functions remain constant across stereoisomers, the amino groups exhibit slightly varying pKa values due to differential interactions with fluorine atoms. This study highlights the nuanced differences in properties that can arise from small structural variations within cyclobutane derivatives (Chernykh et al., 2016).

Structural Applications in Peptides

Cyclobutane-containing compounds have been utilized in the synthesis of bis(cyclobutane) beta-dipeptides, demonstrating the utility of cyclobutane residues in promoting specific structural motifs in peptides. The formation of eight-membered hydrogen-bonded rings in certain diastereomers highlights cyclobutane's role in influencing peptide structure and potentially function (Torres et al., 2009).

Chemical Reactivity and Catalysis

The exploration of cyclobutane derivatives in catalytic processes, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination, underscores the potential of these compounds in synthetic chemistry. The reactivity of strained trisubstituted alkenes in this context reveals opportunities for creating complex molecules with high stereocontrol, showcasing cyclobutane derivatives' versatility in organic synthesis (Feng et al., 2019).

Material Science Applications

In materials science, cyclobutane derivatives have been investigated for their potential in creating novel polymeric materials. For example, cyclobutane-1,3-diacid (CBDA) has been identified as a promising building block for the synthesis of materials due to its stability and functional versatility. This research opens new pathways for utilizing cyclobutane derivatives in the design and development of advanced materials with specific properties (Wang et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-cyano-1-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHZIDJLDIRBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)

![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)

![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)